2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride
Overview
Description
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride is a chemical compound with a molecular formula of C8H16ClNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a piperidinyl ring, and an ethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride typically involves the reaction of 4-methylpiperidine with an appropriate precursor, such as an alpha-haloketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial synthesis include ethanol, methanol, and water. The reaction temperature is typically maintained between 50-100°C, and the reaction time can vary from a few hours to several days, depending on the specific process parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild to moderate conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides, with the reactions carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
- 2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Uniqueness
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7-2-4-10(5-3-7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMNIKLUWGIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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